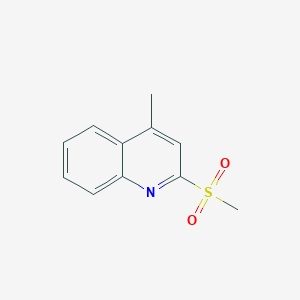
2-Methanesulfonyl-4-methyl-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-4-methyl-quinoline is a heterocyclic aromatic compound that contains a quinoline core structure substituted with a methanesulfonyl group at the second position and a methyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-4-methyl-quinoline can be achieved through several methods. One common approach involves the sulfonylation of 4-methylquinoline. The reaction typically uses methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Another method involves the cyclization of appropriate precursors. For example, starting from 2-aminobenzyl alcohol and reacting it with methanesulfonyl chloride followed by cyclization can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanesulfonyl-4-methyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce de-sulfonylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonyl-4-methyl-quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Methanesulfonyl-4-methyl-quinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methanesulfonyl group can enhance the compound’s ability to form hydrogen bonds or interact with nucleophilic sites, thereby influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
4-Methylquinoline: Similar structure but without the methanesulfonyl group, affecting its chemical and biological properties.
2-Methanesulfonylquinoline: Similar but lacks the methyl group at the fourth position, which can influence its reactivity and applications.
Uniqueness
2-Methanesulfonyl-4-methyl-quinoline is unique due to the presence of both the methanesulfonyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64495-40-5 |
|---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
4-methyl-2-methylsulfonylquinoline |
InChI |
InChI=1S/C11H11NO2S/c1-8-7-11(15(2,13)14)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
InChI-Schlüssel |
DKPGAIZSONUHTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)

![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)

![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)




![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)
